2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Descripción

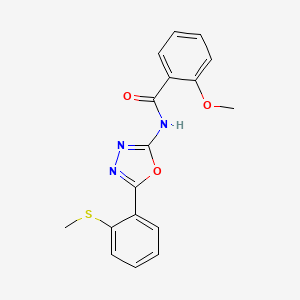

2-Methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 2-(methylthio)phenyl group at position 5 (Figure 1). This compound belongs to a class of 1,3,4-oxadiazole derivatives, which are widely studied for their pharmacological properties, including antimicrobial, antiviral, and enzyme-inhibitory activities .

Structurally, the 1,3,4-oxadiazole ring contributes to metabolic stability and π-π stacking interactions, while the methylthio group at the ortho position of the phenyl ring may influence steric and electronic properties.

Propiedades

IUPAC Name |

2-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-13-9-5-3-7-11(13)15(21)18-17-20-19-16(23-17)12-8-4-6-10-14(12)24-2/h3-10H,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACARLMAUZDKIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents.

Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Aplicaciones Científicas De Investigación

2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and benzamide moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

The pharmacological and structural properties of 2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide are contextualized below against analogous 1,3,4-oxadiazole benzamides and related derivatives.

Structural and Functional Analogues

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 2-methoxy group in the target compound enhances hydrophobicity and hydrogen-bond acceptor capacity compared to the 2-nitro group in derivatives reported by Wang et al. . Nitro groups typically confer stronger electron-withdrawing effects, which may improve membrane permeability but reduce metabolic stability. Methylthio vs. Methoxy: The methylthio substituent on the phenyl ring (as in the target compound) provides steric bulk and moderate electron-donating effects, contrasting with the methoxy group in LMM5, which is a stronger electron donor. This difference impacts binding to fungal thioredoxin reductase in LMM5 .

Antiviral Activity :

- Derivatives with 5-(methylthio)-1,3,4-oxadiazole and nitrobenzamide moieties (e.g., compound 448 in ) exhibit potent antiviral activity, suggesting that electron-deficient aromatic systems enhance target engagement. The target compound’s methoxy group may reduce antiviral efficacy compared to nitro analogues but improve selectivity for cardiovascular targets .

Antifungal Activity: LMM5 and LMM11, which feature sulfamoyl and furyl substituents, demonstrate that bulky groups at the oxadiazole 5-position improve antifungal activity.

Enzyme Inhibition :

- The benzamide-oxadiazole scaffold is a common feature in carbonic anhydrase inhibitors (e.g., derivative 6a in ). The target compound’s methoxy group may mimic sulfonamide interactions in enzyme active sites, though this remains unverified experimentally .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₅N₃O₃S₂ | 373.45 | 3.2 | 5 |

| LMM5 | C₂₄H₂₂N₄O₅S₂ | 518.58 | 4.1 | 7 |

| N-{5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3,5-dinitrobenzamide | C₁₆H₁₁N₅O₆S | 401.35 | 2.8 | 9 |

| Nitazoxanide | C₁₂H₉N₃O₅S | 307.28 | 1.9 | 7 |

*Calculated using ChemDraw.

- The target compound exhibits moderate lipophilicity (LogP = 3.2), favoring blood-brain barrier penetration compared to more polar derivatives like nitazoxanide (LogP = 1.9) .

- The higher hydrogen-bond acceptor count in nitro-substituted analogues (e.g., 9 in ) may correlate with increased solubility but reduced membrane permeability.

Actividad Biológica

2-Methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological properties, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The structure of 2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H18N4O3S |

| Molecular Weight | 358.41 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole moiety is known to participate in various biochemical interactions, potentially leading to inhibition of key enzymes or modulation of signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes involved in metabolic pathways, similar to other oxadiazole derivatives.

- Cellular Signaling : The benzamide structure may facilitate interactions with receptors or proteins involved in cell signaling, influencing processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit bacterial growth and exhibit antifungal activity.

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole-containing compounds. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Case Study Example :

A recent study investigated the effects of various oxadiazole derivatives on cancer cell lines. Among these, a compound structurally similar to 2-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide demonstrated a significant reduction in cell viability at concentrations as low as 10 µM.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.